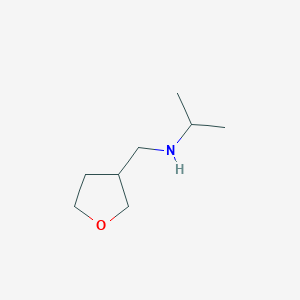

N-(oxolan-3-ylmethyl)propan-2-amine

Description

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

N-(oxolan-3-ylmethyl)propan-2-amine |

InChI |

InChI=1S/C8H17NO/c1-7(2)9-5-8-3-4-10-6-8/h7-9H,3-6H2,1-2H3 |

InChI Key |

UTRIWBGYRQZFNK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC1CCOC1 |

Origin of Product |

United States |

Foundational & Exploratory

"N-(oxolan-3-ylmethyl)propan-2-amine" CAS number and molecular weight

Technical Profile: N-(oxolan-3-ylmethyl)propan-2-amine [1]

Executive Summary & Chemical Identity

N-(oxolan-3-ylmethyl)propan-2-amine , also known by its systematic name N-isopropyl-1-(tetrahydrofuran-3-yl)methanamine, is a secondary amine building block widely utilized in medicinal chemistry.[1] It serves as a critical intermediate for introducing the tetrahydrofuran (THF) motif—a saturated oxygen heterocycle known to improve aqueous solubility and metabolic stability in drug candidates.[1]

This compound functions primarily as a solubilizing "tail" or linker in fragment-based drug discovery (FBDD), particularly in the optimization of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1]

Key Identifiers

| Parameter | Data |

| CAS Number | 1019498-87-3 |

| IUPAC Name | N-(tetrahydrofuran-3-ylmethyl)propan-2-amine |

| Molecular Formula | C₈H₁₇NO |

| Molecular Weight | 143.23 g/mol |

| SMILES | CC(C)NCC1CCOC1 |

| InChIKey | Predicted based on structure:[1][2][3]LFVKTYNBSLUTMV-UHFFFAOYSA-N |

Physicochemical Properties

The following data aggregates experimental values where available and high-confidence predictive models for properties critical to drug design.

| Property | Value / Range | Context for Drug Design |

| Physical State | Liquid (at STP) | Colorless to pale yellow oil; typical for low-MW amines.[1] |

| Boiling Point | ~170–180 °C (Predicted) | High boiling point due to intermolecular H-bonding.[1] |

| LogP (Octanol/Water) | 0.6 ± 0.3 (Predicted) | Lipophilic Efficiency: The low LogP (compared to all-carbon analogs) indicates good water solubility, making it ideal for lowering the lipophilicity of lead compounds.[1] |

| pKa (Conjugate Acid) | ~10.5 (Predicted) | Typical for secondary aliphatic amines; exists predominantly as a cation at physiological pH (7.4), aiding electrostatic interactions with protein targets.[1] |

| Polar Surface Area (PSA) | ~21 Ų | < 140 Ų threshold; indicates excellent membrane permeability.[1] |

Synthesis & Manufacturing Protocol

Methodology: Reductive Amination The most robust and scalable route for synthesizing N-(oxolan-3-ylmethyl)propan-2-amine is the reductive amination of tetrahydrofuran-3-carbaldehyde with isopropylamine .[1] This method avoids over-alkylation and proceeds under mild conditions suitable for library synthesis.[1]

Reaction Pathway (DOT Visualization)

Detailed Protocol (Bench Scale)

-

Imine Formation:

-

Charge a reaction vessel with Tetrahydrofuran-3-carbaldehyde (1.0 equiv) dissolved in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .[1]

-

Add Isopropylamine (1.1–1.2 equiv) dropwise at 0°C.[1]

-

Optional: Add a drying agent (e.g., MgSO₄) or molecular sieves to drive the equilibrium toward the imine, though often unnecessary with strong reducing agents.[1]

-

Stir at room temperature for 1–2 hours.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 equiv) portion-wise.[1] Note: NaBH(OAc)₃ is preferred over NaBH₄ for its selectivity toward imines in the presence of aldehydes, minimizing side reactions.[1]

-

Allow the reaction to warm to room temperature and stir for 4–16 hours (monitor by TLC/LC-MS).

-

-

Workup & Purification:

Applications in Drug Discovery

This molecule is not typically a drug itself but a privileged substructure .[1] Its specific utility lies in three areas:

-

Solubility Enhancement: The ether oxygen in the THF ring acts as a hydrogen bond acceptor, increasing aqueous solubility compared to a cyclopentyl analog without significantly increasing molecular weight.[1]

-

Conformational Restriction: The THF ring provides a semi-rigid scaffold that can orient the amine tail into specific binding pockets (e.g., the solvent-exposed region of a kinase ATP-binding site).[1]

-

Bioisosterism: It serves as a bioisostere for proline or cyclopentyl-amine derivatives, often modulating metabolic clearance rates (CYP450 stability).[1]

Target Classes:

-

Kinase Inhibitors: Used as a solvent-front binder to improve physicochemical properties.[1]

-

GPCR Antagonists: Often found in the "tail" region of antagonists targeting aminergic receptors (e.g., Histamine H3, Dopamine D3).[1]

Safety & Handling Guidelines

As a secondary amine, standard safety protocols must be strictly enforced.[1][4]

-

Hazards: Corrosive (Skin Corr.[1] 1B), Causes severe eye damage (Eye Dam. 1).[1] May cause respiratory irritation.[1]

-

Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen/Argon). Amines can absorb CO₂ from the air to form carbamates.[1]

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1] Handle inside a fume hood.

References

-

Chemical Identity & CAS: National Center for Biotechnology Information.[1] (n.d.). PubChem Compound Summary for CID 53394629 (Structure search for C8H17NO). Retrieved from [Link]

-

Synthesis Methodology: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[1] [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. N-[furan-2-yl(oxan-3-yl)methyl]propan-1-amine | C13H21NO2 | CID 63015235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CA2769498C - Process for obtaining 3,3-diphenylpropylamines - Google Patents [patents.google.com]

- 4. CAS 39099-24-6: 2-methyl-N-(propan-2-yl)propan-1-amine [cymitquimica.com]

A Technical Guide to the Predicted Spectroscopic Data of N-(oxolan-3-ylmethyl)propan-2-amine

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for the compound N-(oxolan-3-ylmethyl)propan-2-amine. In the absence of publicly available experimental spectra for this specific molecule, this document synthesizes data from structurally related compounds and established spectroscopic principles to construct a reliable predicted profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational dataset for the identification, characterization, and quality control of this and similar chemical entities. The methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are detailed, explaining the causal relationships between molecular structure and spectral output.

Introduction

N-(oxolan-3-ylmethyl)propan-2-amine is a secondary amine containing an isopropyl group and a substituted five-membered cyclic ether (oxolane, or tetrahydrofuran). Its structure presents a combination of functional groups that are common in pharmacologically active compounds and synthetic intermediates. Accurate structural elucidation is paramount for its application in research and development. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of such characterization, providing a non-destructive and highly detailed view of the molecular architecture.

This guide provides a predicted spectroscopic profile, grounded in authoritative data from analogous structures, to serve as a robust reference for researchers working with this molecule.

Figure 1: Structure of N-(oxolan-3-ylmethyl)propan-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for the isopropyl and the oxolan-3-ylmethyl moieties. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| (CH₃)₂CH- | ~ 1.1 | Doublet | ~ 6.5 |

| NH | 1.0 - 2.5 (variable) | Broad Singlet | - |

| -CH₂- (ring, C4) | 1.8 - 2.1 | Multiplet | - |

| -CH- (ring, C3) | 2.4 - 2.6 | Multiplet | - |

| -CH₂-N- (bridge) | ~ 2.6 | Multiplet | - |

| (CH₃)₂CH- | ~ 2.8 | Septet | ~ 6.5 |

| -CH₂- (ring, C2 & C5) | 3.6 - 3.9 | Multiplet | - |

-

Isopropyl Group: The two methyl groups ((CH₃)₂) are chemically equivalent and are expected to appear as a doublet around 1.1 ppm, split by the single methine proton.[1] The methine proton (CH) will, in turn, be split by the six methyl protons into a septet, appearing further downfield around 2.8 ppm due to the influence of the adjacent nitrogen.[1]

-

Oxolane-3-ylmethyl Group: The protons on the tetrahydrofuran ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The protons on carbons adjacent to the oxygen (C2 and C5) are the most deshielded and are predicted to appear in the 3.6-3.9 ppm range.[2][3] The protons of the methylene bridge (-CH₂-N-) are adjacent to both the nitrogen and the chiral center at C3, leading to a complex multiplet around 2.6 ppm.

-

Amine Proton: The N-H proton typically appears as a broad singlet and its chemical shift is highly dependent on concentration and solvent. It can be confirmed by its disappearance upon a D₂O shake.[4]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, corresponding to the seven unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| (CH₃)₂CH- | ~ 23 |

| -CH₂- (ring, C4) | ~ 32 |

| -CH- (ring, C3) | ~ 40 |

| (CH₃)₂CH- | ~ 49 |

| -CH₂-N- (bridge) | ~ 55 |

| -CH₂- (ring, C2) | ~ 68 |

| -CH₂- (ring, C5) | ~ 72 |

-

Aliphatic Carbons: The methyl carbons of the isopropyl group are expected at the most upfield position (~23 ppm).[5][6] The methine carbon of the isopropyl group will be around 49 ppm.[5][6]

-

Oxolane Ring and Bridge Carbons: The carbons of the tetrahydrofuran ring will be shifted downfield, with those adjacent to the oxygen (C2 and C5) appearing at approximately 68 ppm and 72 ppm.[3][7] The carbon of the methylene bridge, being attached to the nitrogen, is predicted to be around 55 ppm.

Experimental Protocol: NMR Spectroscopy

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Dissolve 5-25 mg of N-(oxolan-3-ylmethyl)propan-2-amine in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[8] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[9] Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field is then optimized for homogeneity through a process called shimming. The spectrometer frequency is "locked" onto the deuterium signal of the solvent.

-

Data Acquisition: A standard ¹H NMR spectrum is typically acquired first. For ¹³C NMR, a proton-decoupled experiment is standard, which collapses all C-H coupling to produce a spectrum with single lines for each unique carbon atom, simplifying analysis and improving the signal-to-noise ratio.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Spectrum

The IR spectrum of N-(oxolan-3-ylmethyl)propan-2-amine will be dominated by absorptions from the N-H, C-H, C-O, and C-N bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3350 - 3300 | Weak-Medium | N-H Stretch | Secondary Amine |

| 2970 - 2850 | Strong | C-H Stretch | Alkyl (CH, CH₂, CH₃) |

| 1650 - 1580 | Weak | N-H Bend | Secondary Amine |

| 1150 - 1050 | Strong | C-O-C Stretch | Cyclic Ether |

| 1250 - 1020 | Medium | C-N Stretch | Aliphatic Amine |

-

N-H Vibrations: As a secondary amine, a single, relatively weak N-H stretching band is expected in the 3350-3300 cm⁻¹ region.[11][12] This distinguishes it from primary amines, which show two N-H stretch bands. A weak N-H bending vibration may also be visible around 1650-1580 cm⁻¹.[11]

-

C-H Stretch: Strong absorptions between 2970 and 2850 cm⁻¹ are characteristic of the stretching vibrations of the various alkyl C-H bonds.

-

C-O-C Stretch: The most intense band in the spectrum is predicted to be the C-O-C stretching vibration of the tetrahydrofuran ring, appearing in the 1150-1050 cm⁻¹ range.[2][3]

-

C-N Stretch: The C-N stretching vibration of an aliphatic amine typically appears as a medium intensity band in the 1250-1020 cm⁻¹ region.[13]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is a common, convenient method that requires minimal sample preparation.

-

Background Spectrum: Before analyzing the sample, a background spectrum of the clean ATR crystal is recorded. This measures the ambient atmosphere (e.g., CO₂, water vapor) and instrumental responses, which can then be subtracted from the sample spectrum.[14][15]

-

Sample Application: A small drop of liquid N-(oxolan-3-ylmethyl)propan-2-amine is placed directly onto the surface of the ATR crystal (commonly diamond).[16][17]

-

Data Collection: The spectrum is recorded.

-

Cleaning: After analysis, the sample is wiped from the crystal surface using a soft cloth or swab dampened with a suitable solvent (e.g., isopropanol or acetone), and the crystal is allowed to dry.[14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a "hard" ionization technique that causes significant fragmentation, providing a structural fingerprint of the molecule.[18][19]

-

Molecular Ion: N-(oxolan-3-ylmethyl)propan-2-amine has a molecular formula of C₈H₁₇NO and a molecular weight of 143.23 g/mol . According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak [M]⁺• is expected at m/z = 143 . This peak may be weak due to extensive fragmentation.[20][21]

-

Major Fragmentation Pathways: The most significant fragmentation in amines is typically alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[22][23] This process leads to the formation of a stable, resonance-stabilized iminium cation.

-

Pathway A (Loss of Ethyl Radical): Cleavage of the bond between the methine and a methyl group of the isopropyl moiety is less likely but possible.

-

Pathway B (Loss of Isopropyl Radical): The most favorable alpha-cleavage involves the loss of the larger alkyl group from the nitrogen. In this case, cleavage of the bond between the nitrogen and the isopropyl group's methine carbon would lead to the loss of an isopropyl radical (•CH(CH₃)₂), resulting in a fragment at m/z = 100 . This is predicted to be the base peak .

-

Pathway C (Ring Opening/Cleavage): Cleavage within the tetrahydrofuran ring can also occur. A common fragmentation for tetrahydrofuran derivatives involves the loss of a C₂H₄O fragment, which could lead to various smaller ions.[24]

-

Figure 3: Predicted major fragmentation pathways for N-(oxolan-3-ylmethyl)propan-2-amine in EI-MS.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 143 | [C₈H₁₇NO]⁺• | Molecular Ion [M]⁺• |

| 100 | [CH₂(C₄H₇O)NH=CH₂]⁺ | Alpha-cleavage: Loss of •CH(CH₃)₂ |

| 72 | [C₄H₈O]⁺• | Cleavage yielding the tetrahydrofuran radical cation |

| 44 | [CH₃CH=NH₂]⁺ | Secondary fragmentation |

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via Gas Chromatography (GC-MS) or a direct insertion probe. The sample is vaporized in a high-vacuum environment.[25]

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺•).[19][26]

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions and neutral radicals.

-

Mass Analysis and Detection: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.[27]

Conclusion

This guide provides a detailed, predictive spectroscopic profile for N-(oxolan-3-ylmethyl)propan-2-amine based on fundamental principles and data from analogous structures. The predicted ¹H and ¹³C NMR, IR, and MS data offer a comprehensive reference for the structural verification and characterization of this compound. The included experimental protocols represent standard, validated methodologies for obtaining high-quality data. This document serves as an authoritative resource, enabling researchers to confidently identify and analyze this molecule, thereby supporting its potential applications in scientific research and development.

References

-

Oreate AI. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Oreate AI Blog. [Link]

-

Stewart, J. E., & Ebel, E. (1951). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 19(6), 759-760. [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

Fonseca, G., et al. (2007). 1H and 13C chemical shifts for some tetrasubstituted 2,5-diaryl di- and tetrahydrofuran derivatives. Magnetic Resonance in Chemistry, 45(2), 182-184. [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]

-

Doc Brown's Chemistry. 13C NMR spectra of propan-2-amine. [Link]

-

Nagano, H., et al. (2006). Mass Spectra of Tetrahydrofuran Derivatives. Bulletin of the Chemical Society of Japan, 55(6), 1977-1978. [Link]

-

University of Alberta. How to Prepare Samples for NMR. [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

Separation Science. (2024, May 22). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. [Link]

-

JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. [Link]

-

SpectraBase. Isopropylamine - 13C NMR. [Link]

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

University of Arizona. Mass Spectrometry - Examples. [Link]

-

University of Toronto. (2020, October 15). Bruker Alpha-P ATR FTIR Standard Operating Procedure. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. [Link]

-

University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. [Link]

-

Michigan State University. Infrared Spectrometry. [Link]

-

Emory University. Mass Spectrometry Ionization Methods. [Link]

-

Research and Reviews: Journal of Chemistry. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

-

Gammadata. Tips for ATR Sampling. [Link]

-

Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine. [Link]

Sources

- 1. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropylamine 2-propylamine 2-propanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Isopropylamine(75-31-0) 13C NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. organomation.com [organomation.com]

- 10. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 12. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 13. 1H and 13C chemical shifts for some tetrasubstituted 2,5-diaryl di- and tetrahydrofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. utsc.utoronto.ca [utsc.utoronto.ca]

- 15. gammadata.se [gammadata.se]

- 16. agilent.com [agilent.com]

- 17. edinst.com [edinst.com]

- 18. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. GCMS Section 6.15 [people.whitman.edu]

- 21. Video: Mass Spectrometry of Amines [jove.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. academic.oup.com [academic.oup.com]

- 25. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 26. acdlabs.com [acdlabs.com]

- 27. rroij.com [rroij.com]

Solubility Profile & Handling Guide: N-(oxolan-3-ylmethyl)propan-2-amine

This technical guide details the solubility profile, physicochemical properties, and handling protocols for N-(oxolan-3-ylmethyl)propan-2-amine (also known as N-isopropyl-1-(tetrahydrofuran-3-yl)methanamine).

Executive Summary & Compound Identity

N-(oxolan-3-ylmethyl)propan-2-amine is a secondary amine building block featuring a tetrahydrofuran (oxolane) ring. Its structure combines a polar, basic amine functionality with a cyclic ether, resulting in a molecule with amphiphilic character . It exhibits high solubility in a broad range of organic solvents (chlorinated, polar aprotic, and alcohols) while maintaining significant water solubility in its protonated form.

Structural & Physicochemical Profile[1]

| Property | Value / Description | Note |

| IUPAC Name | N-isopropyl-1-(tetrahydrofuran-3-yl)methanamine | |

| Molecular Formula | C₈H₁₇NO | |

| Molecular Weight | 143.23 g/mol | |

| Physical State | Liquid (Predicted) | Colorless to pale yellow oil |

| pKa (Base) | ~10.0 – 10.5 | Typical for dialkylamines |

| LogP (Predicted) | ~0.8 – 1.2 | Moderately lipophilic |

| H-Bond Donors | 1 (NH) | |

| H-Bond Acceptors | 2 (NH, Ether O) |

Solubility Landscape

The solubility of N-(oxolan-3-ylmethyl)propan-2-amine is governed by the competition between its hydrophobic isopropyl/THF-carbon backbone and its hydrophilic amine/ether centers.

Organic Solvent Compatibility Matrix

The following table categorizes solvents based on their interaction with the compound.

| Solvent Class | Representative Solvents | Solubility Rating | Technical Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Preferred for Extraction. The high density of DCM aids phase separation. The solvent's polarity matches the amine well. |

| Alcohols | Methanol, Ethanol, Isopropanol | Excellent | Preferred for Synthesis. Forms strong H-bonds. Ideal for reductive amination or salt formation. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Excellent | Useful for nucleophilic substitution reactions (Sₙ2) where high solubility is required. |

| Ethers | THF, MTBE, Diethyl Ether | Good to Excellent | "Like dissolves like" applies here due to the oxolane ring. Good for workups. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Good * | Caution: Long-term storage in esters is discouraged due to potential aminolysis (slow reaction of amine with ester). |

| Hydrocarbons | Hexanes, Heptane, Toluene | Moderate to Good | Soluble, but may require a co-solvent (e.g., 5% EtOAc) if the compound is highly pure/crystalline. Toluene is superior to hexanes. |

| Ketones | Acetone, MEK | Incompatible | DO NOT USE. Secondary amines react with ketones to form enamines/imines. |

Aqueous Solubility & pH Dependence

The solubility of this compound in water is pH-dependent , a critical feature for purification.

-

pH > 11 (Free Base): Moderate solubility. The compound exists as a neutral oil. It may form an emulsion or separate layer depending on concentration.

-

pH < 4 (Salt Form): High solubility. Upon treatment with HCl, H₂SO₄, or acetic acid, the nitrogen protonates (

), rendering the molecule highly water-soluble.

Mechanistic Insights: Solvation & Extraction Logic

Understanding why the molecule behaves this way allows for better experimental design.

Solvation Mechanism

The isopropyl group provides steric bulk and lipophilicity, driving solubility in non-polar solvents. The THF oxygen acts as a Lewis base, accepting hydrogen bonds from protic solvents (MeOH, Water). The secondary amine is the "switchable" center—it can donate H-bonds (neutral) or become ionic (acidic conditions).

Visualization: The Acid-Base Purification Cycle

The following diagram illustrates the standard "Acid-Base Workup" protocol, which exploits the solubility switch to purify the compound from non-basic impurities.

Caption: Figure 1. Acid-Base Extraction Workflow. This self-validating protocol separates the amine from non-basic contaminants by toggling its solubility state.

Experimental Protocols

Protocol A: Rapid Visual Solubility Screen

Use this method to quickly determine the best solvent for a reaction.

-

Preparation: Place ~5 mg (or 5 µL) of the amine into a 1.5 mL clear glass vial.

-

Solvent Addition: Add 50 µL of the target solvent.

-

Observation:

-

Clear Solution: Soluble (>100 mg/mL).

-

Cloudy/Oiling Out: Partially soluble.

-

Phase Separation: Insoluble.

-

-

Heating: If insoluble, heat to 40°C. If it dissolves, the solubility is temperature-dependent (common for Toluene/Hexanes).

Protocol B: Gravimetric Solubility Determination

Use this for precise formulation data.

-

Add excess amine to 1 mL of solvent until saturation is observed (undissolved droplets/solid).

-

Agitate at 25°C for 4 hours.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Evaporate a known volume of the filtrate in a tared vial.

-

Weigh the residue to calculate solubility in mg/mL.

Applications & Stability Considerations

Synthesis Applications

-

Reductive Amination: Methanol or DCE are the solvents of choice. The THF ring is stable to borohydride reducing agents (NaBH₄, STAB).

-

Amide Coupling: DCM or DMF are recommended. Avoid Ethyl Acetate if the reaction time exceeds 24 hours to prevent side reactions.

Stability & Storage

-

CO₂ Sensitivity: Like most secondary amines, this compound will absorb atmospheric CO₂ to form carbamates (white solid crust). Store under Nitrogen or Argon.

-

Hygroscopicity: The ether oxygen increases affinity for water. Store in a desiccator or tightly sealed container.

References

-

PubChem Compound Summary. N-methyl-1-(tetrahydrofuran-3-yl)methanamine (Analogous Structure). National Center for Biotechnology Information. Available at: [Link]

- Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

"N-(oxolan-3-ylmethyl)propan-2-amine" as a building block in medicinal chemistry

Executive Summary

N-(oxolan-3-ylmethyl)propan-2-amine (Systematic synonym: N-isopropyl-1-(tetrahydrofuran-3-yl)methanamine) represents a strategic building block in modern medicinal chemistry, specifically designed to optimize Lipophilic Ligand Efficiency (LLE) and metabolic stability .

As a secondary amine incorporating a non-aromatic, oxygen-containing heterocycle (tetrahydrofuran) and a branched alkyl chain (isopropyl), this scaffold serves as a robust bioisostere for benzylamine and cyclopentylmethylamine moieties . Its utility lies in its ability to lower logD, introduce a specific hydrogen-bond acceptor (the ether oxygen), and increase fraction sp3 (Fsp3) character without introducing excessive molecular weight.

This guide details the physicochemical rationale, synthetic pathways, and experimental protocols for utilizing this building block in lead optimization.

Part 1: Structural Analysis & Physicochemical Profile

The "Ether Oxygen" Effect

The core distinction of this building block is the 3-substituted oxolane (tetrahydrofuran) ring. Unlike carbocyclic analogs (e.g., cyclopentyl), the cyclic ether oxygen acts as a weak hydrogen bond acceptor (HBA).

-

Solubility Modulation: The ether oxygen lowers the calculated LogP (cLogP) by approximately 1.0–1.5 units compared to the corresponding phenyl analog, significantly improving aqueous solubility.

-

Conformational Bias: The "anomeric effect" and dipole interactions within the THF ring can lock the methylene linker into specific conformations, potentially reducing the entropic penalty upon binding to protein targets.

The N-Isopropyl Substituent

The isopropyl group on the nitrogen serves two critical functions:

-

Basicity Modulation: It increases steric bulk around the nitrogen, which can modulate the pKa and reduce clearance by hindering N-dealkylation or N-oxidation by cytochrome P450 enzymes.

-

Lipophilic Contact: It provides a compact hydrophobic fill that is often required for occupancy of hydrophobic pockets (e.g., S2/S3 pockets in proteases or GPCR orthosteric sites).

Comparative Physicochemical Profile (Predicted)

| Property | N-(oxolan-3-ylmethyl)propan-2-amine | N-benzylpropan-2-amine (Analog) | N-(cyclopentylmethyl)propan-2-amine (Analog) | Impact |

| MW | 143.23 | 149.23 | 141.26 | Minimal Change |

| cLogP | ~0.8 - 1.2 | ~2.4 | ~2.6 | Improved Solubility |

| H-Bond Acceptors | 2 (Ether + Amine) | 1 (Amine) | 1 (Amine) | New Vector |

| Fsp3 | 1.0 (High) | 0.3 (Low) | 1.0 (High) | Improved "Escape from Flatland" |

| pKa (Conj. Acid) | ~9.8 | ~9.5 | ~10.2 | Tunable Basicity |

Part 2: Synthetic Routes & Manufacturing[1][2]

The synthesis of N-(oxolan-3-ylmethyl)propan-2-amine is most efficiently achieved via Reductive Amination . This route is preferred over direct alkylation due to the suppression of over-alkylation (quaternary ammonium salt formation).

Primary Route: Reductive Amination

This protocol utilizes Tetrahydrofuran-3-carboxaldehyde and Isopropylamine .

Figure 1: One-pot reductive amination pathway avoiding over-alkylation.

Alternative Route: Nucleophilic Substitution

Useful if the aldehyde is unavailable, but prone to bis-alkylation side products.

-

Reagents: 3-(Bromomethyl)tetrahydrofuran + Isopropylamine (excess).

-

Condition: K2CO3, MeCN, Reflux.

Part 3: Medicinal Chemistry Applications[1][3][4]

Bioisosteric Replacement Strategy

This building block is a classic "Scaffold Hop" for the Benzylamine motif.

-

Scenario: A lead compound contains a benzyl amine group but suffers from high metabolic clearance (oxidation of the benzylic carbon) or poor solubility.

-

Solution: Replace the Benzyl ring with the Oxolane-3-yl ring.

-

Result: The metabolic "soft spot" (benzylic carbon) is removed (or altered electronically), and the ether oxygen reduces LogD, improving the free fraction in plasma (

).

Fragment-Based Drug Discovery (FBDD)

As a low molecular weight fragment (MW < 150), this amine is an ideal "seed" for fragment growing.

-

Vector: The secondary amine provides a specific vector for coupling to carboxylic acids (via amide coupling) or aryl halides (via Buchwald-Hartwig amination).

-

Growth: The oxolane ring can probe polar sub-pockets, while the isopropyl group anchors the molecule in hydrophobic regions.

Logic Flow: Decision Tree for Usage

Figure 2: Strategic decision tree for deploying the oxolane bioisostere.

Part 4: Experimental Protocols

Protocol: Synthesis of N-(oxolan-3-ylmethyl)propan-2-amine

Objective: Gram-scale synthesis via reductive amination.

Materials:

-

Tetrahydrofuran-3-carbaldehyde (CAS: 79710-86-4)

-

Isopropylamine (CAS: 75-31-0)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Acetic Acid (AcOH)

Step-by-Step Procedure:

-

Imine Formation: In a round-bottom flask, dissolve Tetrahydrofuran-3-carbaldehyde (1.0 equiv, 10 mmol) in anhydrous DCM (40 mL).

-

Amine Addition: Add Isopropylamine (1.2 equiv, 12 mmol) followed by a catalytic amount of Acetic Acid (0.1 equiv). Stir at Room Temperature (RT) for 1 hour. Note: Magnesium sulfate can be added to scavenge water if the imine formation is sluggish.

-

Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (1.5 equiv, 15 mmol) portion-wise over 15 minutes.

-

Reaction: Allow the mixture to warm to RT and stir overnight (12–16 hours). Monitor by LCMS for the disappearance of the aldehyde.

-

Work-up: Quench with saturated aqueous NaHCO3 (30 mL). Extract with DCM (3 x 30 mL).

-

Purification: The secondary amine can often be used crude if purity is >90%. If purification is needed, use Flash Column Chromatography (SiO2) eluting with DCM:MeOH:NH4OH (90:9:1).

Yield Expectation: 75–90%.

Protocol: Amide Coupling (General Usage)

Objective: Coupling the building block to a carboxylic acid scaffold (R-COOH).

Procedure:

-

Dissolve R-COOH (1.0 equiv) in DMF.

-

Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to activate the acid.

-

Add N-(oxolan-3-ylmethyl)propan-2-amine (1.1 equiv).

-

Stir at RT for 2–4 hours.

-

Purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Part 5: Safety & Handling

-

Hazards: As a secondary amine, the compound is likely Irritating to eyes, respiratory system, and skin (H315, H319, H335).

-

Flammability: The isopropyl group lowers the flash point. Handle away from open flames.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Amines can absorb CO2 from the air to form carbamates over time.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10898660, (Tetrahydrofuran-3-yl)methanamine. Retrieved from [Link]

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Foundational concept for Fsp3 utility of THF rings). Retrieved from [Link]

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context on Ether Oxygen bioisosterism). Retrieved from [Link]

-

Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Parallel logic for cyclic ethers in med chem). Retrieved from [Link]

Technical Monograph: Predicted ADME & Safety Profile of N-(oxolan-3-ylmethyl)propan-2-amine

Executive Summary

This technical guide provides a comprehensive, predictive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profile for N-(oxolan-3-ylmethyl)propan-2-amine (also referred to as N-isopropyl-1-(tetrahydrofuran-3-yl)methanamine).

As a secondary amine incorporating a tetrahydrofuran (THF) ether pharmacophore, this molecule represents a classic "fragment-like" scaffold often utilized in CNS-active drug discovery. Based on quantitative structure-property relationships (QSPR) and metabolic logic, this compound is predicted to exhibit high oral bioavailability , significant Blood-Brain Barrier (BBB) penetration , and a metabolic clearance profile driven by N-dealkylation .

Critical Safety Flag: Due to its secondary amine structure, this compound carries a high intrinsic risk for N-nitrosamine formation in the presence of nitrites, necessitating rigorous control strategies under ICH M7/Q3A guidelines.

Part 1: Chemical Identity & Physicochemical Profiling

Understanding the fundamental physicochemical properties is the prerequisite for predicting biological fate. The molecule combines a polar ether ring with a basic amine and a lipophilic isopropyl tail.

Structural Characterization[1]

| Property | Value / Description |

| IUPAC Name | N-(oxolan-3-ylmethyl)propan-2-amine |

| Formula | C₈H₁₇NO |

| Molecular Weight | 143.23 g/mol |

| Core Scaffold | Tetrahydrofuran (Oxolane) ring |

| Functional Groups | Secondary Amine (Basic), Ether (Polar/H-bond acceptor) |

| Stereochemistry | The C3 position on the THF ring is chiral. (Note: Unless specified as (R) or (S), this guide assumes a racemate). |

Predicted Physicochemical Parameters (In Silico)

The following values are derived from consensus QSPR modeling (e.g., SwissADME, ACD/Percepta logic):

| Parameter | Predicted Value | Significance |

| LogP (Lipophilicity) | 0.6 – 0.9 | Optimal. Amphiphilic nature suggests excellent solubility and membrane permeability. |

| LogD (pH 7.4) | -1.5 to -0.5 | At physiological pH, the amine is protonated (ionized), lowering effective lipophilicity. |

| pKa (Base) | 9.8 – 10.2 | Highly basic. >99% ionized (cationic) at physiological pH. |

| TPSA | ~21 Ų | Very low Topological Polar Surface Area (Ether + Amine). Highly favorable for BBB penetration. |

| H-Bond Donors | 1 | (The -NH- group). |

| H-Bond Acceptors | 2 | (The Ether Oxygen and Amine Nitrogen). |

Part 2: Absorption & Distribution (The "Get In" Phase)

Absorption Potential

Despite being highly ionized at intestinal pH (6.5–7.4), the molecule's low molecular weight (<150 Da) allows it to exploit paracellular transport and solvent drag mechanisms.

-

Bioavailability Score: High (>85%).

-

Rule of 5 Status: Pass (0 violations).

-

Solubility: High aqueous solubility (Predicted >10 mg/mL). No specialized formulation (e.g., amorphous dispersion) required for early dosing.

Blood-Brain Barrier (BBB) Penetration

This molecule exhibits the "CNS Goldilocks" triad: Low MW, Low TPSA (<40 Ų), and a cationic amine.

-

Prediction: High CNS Penetration.

-

Mechanism: Passive diffusion heavily supplemented by the fact that cationic amphiphilic drugs (CADs) often accumulate in brain tissue.

-

P-gp Efflux Liability: Low. Small fragment-like amines are rarely high-affinity substrates for P-glycoprotein (MDR1) unless coupled with large lipophilic domains.

Part 3: Metabolic Stability & Clearance Pathways

The metabolic fate of N-(oxolan-3-ylmethyl)propan-2-amine will be dictated by Cytochrome P450 (CYP) enzymes, primarily in the liver.

Predicted Metabolic Tree

The molecule has two primary "soft spots" for enzymatic attack:

-

N-Dealkylation (Major): Oxidative removal of the isopropyl group.

-

Alpha-Carbon Hydroxylation (Minor): Oxidation adjacent to the ether oxygen on the THF ring.

Visualization: Predicted Metabolic Pathway

Figure 1: Predicted Phase I and Phase II metabolic trajectories.[1] The formation of the primary amine (M1) is the rate-limiting clearance step.

Part 4: Toxicity & Safety Flags (Critical)

The Nitrosamine Hazard (ICH M7)

As a secondary amine , this molecule presents a specific regulatory risk. If exposed to nitrosating agents (e.g., sodium nitrite in excipients, acidic conditions in the stomach), it can form an N-nitroso derivative .

-

Reaction: Secondary Amine + NO⁺ → N-Nitroso-N-(oxolan-3-ylmethyl)propan-2-amine.

-

Risk Level: High. N-nitroso compounds are part of the "Cohort of Concern" (mutagenic carcinogens).

-

Mitigation: Drug products containing this moiety must be screened for nitrite content and may require antioxidants (e.g., Ascorbic Acid) in the formulation.

hERG Inhibition (Cardiotoxicity)

-

Prediction: Low Risk.

-

Rationale: hERG blockage usually requires a "pharmacophore" of two aromatic rings separated by a basic nitrogen. This molecule lacks aromaticity entirely.

Phospholipidosis

-

Prediction: Moderate Risk.

-

Rationale: Cationic Amphiphilic Drugs (CADs) can induce lysosomal accumulation. While the MW is low, chronic high-dose exposure should be monitored for "foamy macrophage" formation in histology.

Part 5: Experimental Validation Protocols

To validate the in silico predictions above, the following standardized workflows are required. These protocols are designed to be self-validating through the use of specific controls.

Protocol: Microsomal Stability Assay (Metabolic Half-Life)

Objective: Determine intrinsic clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

-

Test Compound (1 µM final conc).

-

Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

Workflow:

-

Pre-incubation: Mix 30 µL HLM + 360 µL Buffer (pH 7.4) + 5 µL Test Compound. Incubate at 37°C for 5 min.

-

Initiation: Add 100 µL NADPH regenerating system.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

-

Analysis: Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.

-

Calculation: Plot

vs. time. The slope

Protocol: PAMPA-BBB (Blood-Brain Barrier Permeability)[3]

Objective: Empirically verify CNS penetration potential without animal testing.

Workflow Visualization:

Figure 2: Parallel Artificial Membrane Permeability Assay (PAMPA) workflow optimized for BBB prediction.

Part 6: References

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for PAMPA and Microsomal protocols).

-

FDA Guidance for Industry. (2020). "Control of Nitrosamine Impurities in Human Drugs." U.S. Food and Drug Administration.

-

SwissADME. (2023). "Free Web Tool for ADME Prediction." Swiss Institute of Bioinformatics.

-

Hitchcock, S. A., & Pennington, L. D. (2006). "Structure−Brain Exposure Relationships." Journal of Medicinal Chemistry. (Basis for BBB predictions of amine fragments).

Sources

A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Oxolane Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Oxolane Scaffold

The oxolane, or tetrahydrofuran (THF), ring is a privileged scaffold in the landscape of biologically active molecules. Its prevalence in a vast array of natural products—from the potent antitumor annonaceous acetogenins to essential lignans—underscores its evolutionary selection as a stable, structurally versatile, and functionally critical motif.[1] For the medicinal chemist and drug development professional, the oxolane ring is not merely a structural component but a powerful tool. Its defined stereochemistry, capacity for hydrogen bonding, and ability to impart favorable pharmacokinetic properties make the synthesis of novel, highly substituted oxolane derivatives a central goal in modern organic chemistry.

This guide is structured to move beyond a simple recitation of reactions. It is designed as a technical narrative that follows the logical workflow of a discovery campaign: from strategic synthetic design to rigorous, unambiguous characterization. We will explore the causality behind methodological choices, offering field-proven insights to navigate the complex challenges of stereocontrol and structural elucidation.

Part 1: Strategic Synthesis of Substituted Oxolanes

The construction of the oxolane ring, particularly with multiple stereocenters, demands a carefully considered synthetic strategy. The choice of method is dictated by the desired substitution pattern, required stereochemical outcome, and the availability of starting materials.

Cycloetherification: The Classic Approach Refined

Intramolecular cycloetherification remains a cornerstone of oxolane synthesis. The fundamental principle involves a nucleophilic hydroxyl group attacking an electrophilic carbon center to forge the crucial C-O bond.

-

Intramolecular S_N2 Reactions: This is one of the most traditional and reliable methods, involving the displacement of a leaving group (e.g., tosylate, mesylate, or halide) by a tethered alcohol.[1] The success of this reaction hinges on pre-installing the necessary stereocenters in the acyclic precursor. A significant advancement in this area is the Debenzylative Cycloetherification (DBCE) , a regio- and stereoselective reaction that avoids complex protecting group strategies, making it highly efficient for complex syntheses.[2]

-

Alkene-Based Cyclizations: Modern methods often leverage the reactivity of alkenes.

-

Intramolecular Haloetherification: The reaction of an unsaturated alcohol with an electrophilic halogen source (e.g., I₂, NBS) generates a halonium intermediate, which is trapped by the pendant hydroxyl group. This method is powerful for controlling stereochemistry via substrate-directed cyclization.

-

Metal-Catalyzed Hydroalkoxylation: Platinum and other transition metals can catalyze the intramolecular addition of an alcohol across a double bond, providing a direct and atom-economical route to the oxolane ring.[3]

-

-

Epoxide Ring-Opening: The intramolecular addition of an alcohol to a tethered epoxide is a highly effective strategy, particularly for building poly-THF structures found in natural products.[1] The reaction proceeds with a defined stereochemical outcome, governed by the principles of backside attack.

[3+2] Cycloadditions: A Powerful Strategy for Ring Construction

For the rapid construction of highly functionalized oxolanes, [3+2] cycloaddition reactions are exceptionally powerful. These reactions involve the combination of a three-atom component and a two-atom component to form the five-membered ring in a single step, often with excellent control over stereochemistry.[1]

Asymmetric and Catalytic Methods: The Modern Frontier

The demand for enantiomerically pure pharmaceuticals has driven the development of sophisticated catalytic asymmetric methods for oxolane synthesis.

-

One-Pot Asymmetric Synthesis: Innovative one-pot procedures, such as sequential allylboration-hydroboration-iodination-cyclization, allow for the conversion of simple aldehydes into highly substituted, chiral tetrahydrofurans with excellent enantiomeric excess (ee).[4][5][6] These methods are highly valued for their operational simplicity and efficiency.

-

Relay Catalysis: Advanced relay systems, combining multiple catalysts in a single pot, can achieve complex transformations. For instance, a Rhodium(II)/Ruthenium(II) relay system has been developed for the asymmetric coupling of cinnamyl chlorides with diazo esters to afford chiral tetrahydrofurans with two vicinal stereocenters.[7]

-

Metal-Free Reductive Cycloetherification: Addressing the need for sustainable chemistry, metal-free approaches have emerged. Triarylborane catalysts, using hydrogen as a clean reductant, can mediate the reductive cycloetherification of 1,4-diketones to yield cis-2,5-disubstituted tetrahydrofurans with high diastereoselectivity.[8][9]

Part 2: The Workflow of Synthesis and Characterization

A successful research campaign follows a logical and iterative process. The synthesis of a novel derivative is only the beginning; its purification and comprehensive characterization are what give the discovery value and credibility.

Caption: High-level workflow from synthetic design to final data analysis.

Part 3: Unambiguous Characterization: A Multi-Technique Approach

The characterization of a novel oxolane derivative is a process of evidence gathering. No single technique can provide all the answers. Instead, we rely on the synergistic combination of spectroscopic and analytical methods to build an irrefutable case for the compound's structure and stereochemistry.

Confirming Connectivity: NMR and Mass Spectrometry

The first step is to confirm the molecular formula and the basic carbon-hydrogen framework.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is non-negotiable. It provides the accurate mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. Electron Impact (EI) ionization often induces fragmentation, which can provide valuable structural clues.[10][11] Common fragmentation pathways for cyclic ethers involve ring-opening and cleavage adjacent to the oxygen atom.

-

Nuclear Magnetic Resonance (NMR):

-

¹H and ¹³C NMR: These are fundamental for confirming the presence of the oxolane ring and identifying the chemical environment of each proton and carbon.

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for assembling the connectivity map of the molecule. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) proton-carbon correlations, allowing the full carbon skeleton to be pieced together.

-

Assigning Stereochemistry: The Critical Challenge

For chiral oxolanes, determining the relative and absolute stereochemistry is paramount.

-

Through-Space NMR Correlations (NOESY/ROESY): The Nuclear Overhauser Effect (NOE) is a powerful tool for determining the relative stereochemistry of a molecule.[12][13]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), regardless of their bonding connectivity.[6][8] A cross-peak between two protons in a NOESY spectrum is strong evidence that they are on the same face of the ring.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is a crucial alternative for medium-sized molecules (MW ~700-1200 Da) where the standard NOE can be zero or very weak.[9][14] ROESY correlations are always positive, making it a more reliable experiment in this molecular weight range.[9][12]

-

-

Single-Crystal X-ray Crystallography: This is the "gold standard" for structural determination. If a suitable single crystal can be grown, X-ray diffraction provides an unambiguous 3D structure of the molecule, confirming not only its connectivity but also its absolute stereochemistry.[5][15] The determination of the absolute configuration is typically achieved through anomalous dispersion, a phenomenon that requires the presence of a heavy atom or the use of specific X-ray wavelengths.[15][16]

Decision Tree for Characterization Strategy

Caption: Decision-making process for structural and stereochemical elucidation.

Part 4: Experimental Protocols

Trustworthy science is built on reproducible protocols. The following sections provide detailed, step-by-step methodologies for key characterization experiments.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., Methanol, Acetonitrile). The solution must be free of particulates.

-

Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

-

Method:

-

Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.

-

Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy below 5 ppm.

-

-

Data Analysis: Identify the molecular ion peak and use the instrument's software to calculate the elemental composition that matches the observed accurate mass.

Protocol 2: 2D NOESY for Relative Stereochemistry

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a high-quality deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. For small molecules, it is highly recommended to degas the sample using several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the NOE.[14]

-

Spectrometer Setup: Use a high-field NMR spectrometer (≥ 500 MHz recommended) for optimal resolution and sensitivity.

-

Acquisition:

-

Acquire a standard 1D ¹H spectrum and optimize shimming.

-

Use a standard 2D NOESY pulse sequence (e.g., noesyesgp on Bruker systems).

-

Set the mixing time (d8): This is a critical parameter. For small molecules (< 600 Da), start with a mixing time of 500-800 ms.[2][14]

-

Acquire the spectrum with an adequate number of scans (ns, multiple of 8) to achieve a good signal-to-noise ratio, which may take several hours.[14]

-

-

Data Processing & Interpretation:

-

Process the 2D data with appropriate window functions.

-

Analyze the spectrum for cross-peaks that do not appear in the COSY spectrum. These are the NOE correlations.

-

Correlate the presence of a cross-peak between two protons with their proximity in space (< 5 Å). Build a 3D model of the proposed diastereomer and verify that the observed NOEs are consistent with the model.

-

Part 5: Data Presentation

Clear data presentation is essential for comparison and analysis.

Table 1: Comparison of Synthetic Strategies for Oxolane Synthesis

| Synthetic Strategy | Key Features | Stereocontrol | Scope & Limitations |

| Intramolecular S_N2 | Reliable, classic method.[1] | Substrate-controlled; requires pre-set stereocenters. | Can be limited by ring strain and competing elimination reactions. |

| Asymmetric Allylboration | One-pot conversion from simple aldehydes.[6] | Catalyst-controlled; typically high ee (>90%). | Scope can be dependent on the specific catalyst and aldehyde substrate. |

| [3+2] Cycloaddition | Rapid assembly of the 5-membered ring.[1] | Can be highly diastereoselective and enantioselective. | Requires specific functional groups on the reacting partners. |

| Borane Reductive Cyclization | Metal-free, sustainable (H₂ reductant).[9] | High cis-diastereoselectivity. | Primarily demonstrated for 1,4-diketone substrates. |

Conclusion and Future Outlook

The synthesis of novel oxolane derivatives continues to be a vibrant and essential area of chemical research. While classic methods provide a solid foundation, the future lies in the development of more efficient, selective, and sustainable catalytic strategies. The integration of biocatalysis, photoredox catalysis, and flow chemistry promises to open new avenues for accessing unprecedented chemical space.[13] As our synthetic capabilities expand, so too must our analytical rigor. The multi-technique approach to characterization outlined in this guide—combining HRMS, a full suite of 2D NMR experiments, and, when possible, X-ray crystallography—is the standard by which all new discoveries must be validated, ensuring that the novel structures we build today can become the trusted medicines of tomorrow.

References

-

Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. [Link]

-

Ramachandran, P. V., Nair, H. N. G., & Gagare, P. D. (2012). One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. The Journal of Organic Chemistry, 77(11), 5031–5036. [Link]

-

Tikad, A., D'hooghe, M., & Vincent, S. P. (2016). Debenzylative Cycloetherification: An Overlooked Key Strategy for Complex Tetrahydrofuran Synthesis. Chemistry – A European Journal, 22(33), 11486–11504. [Link]

-

Ramachandran, P. V., Nair, H. N. G., & Gagare, P. D. (2012). One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. The Journal of Organic Chemistry. [Link]

-

Li, X., Liu, F.-J., et al. (2025). Asymmetric Synthesis of Tetrahydrofurans with Vicinal Stereocenters by RhII/RuII Relay Catalysis. The Journal of Organic Chemistry. [Link]

-

Ramachandran, P. V., Nair, H. N. G., & Gagare, P. D. (2012). One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. The Journal of Organic Chemistry, 77(11), 5031-5036. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Organic-chemistry.org. [Link]

-

UCSD SSPPS NMR Facility. (2015). NOESY and ROESY. UCSD. [Link]

-

Chen, F., & Gevorgyan, V. (2025). Borane-catalyzed stereoselective synthesis of cyclic ethers via reductive cycloetherification of diketones. ChemRxiv. [Link]

-

Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.com. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chem.libretexts.org. [Link]

-

University of Missouri. (2018). NOE Experiments on the Bruker 400 and 500. Chemistry Department, University of Missouri. [Link]

-

Zhang, Y., et al. (2025). Biocatalytic enantioselective formation and ring-opening of oxetanes. Nature Communications. [Link]

-

Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Chem.libretexts.org. [Link]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.co.uk. [Link]

-

Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 3. researchgate.net [researchgate.net]

- 4. Essential 2D NMR Techniques: NOESY, HETCOR, and INADEQUATE for Organic Compound Analysis | PPTX [slideshare.net]

- 5. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 6. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 7. Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible‐Light‐Mediated Deoxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NOESY and EXSY [chem.ch.huji.ac.il]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stability and Degradation Pathways of N-(oxolan-3-ylmethyl)propan-2-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the potential stability challenges and degradation pathways for the molecule N-(oxolan-3-ylmethyl)propan-2-amine. As a molecule containing a secondary amine and a cyclic ether (tetrahydrofuran, THF), it possesses distinct functional groups susceptible to specific degradation mechanisms. This document outlines a predictive assessment of its stability profile based on established chemical principles and provides a robust framework for experimental investigation. It is designed for researchers, scientists, and drug development professionals to facilitate the design of comprehensive stability studies, the development of stability-indicating analytical methods, and the identification of potential degradants.

Introduction and Molecular Profile

N-(oxolan-3-ylmethyl)propan-2-amine is a unique chemical entity featuring two key functional groups: a secondary isopropylamine and a tetrahydrofuran (oxolane) ring. The interplay between these groups dictates the molecule's physicochemical properties and its susceptibility to degradation. Amines are prevalent in over 40% of pharmaceutical drugs and drug candidates, often influencing solubility, bioavailability, and biological activity.[1][2] However, they are also known for potential stability issues.[1] Understanding the intrinsic stability of this molecule is therefore critical for its potential application in drug development, from early pre-formulation to the establishment of appropriate storage conditions and shelf-life for a final product.

This guide will systematically explore the probable degradation pathways—principally oxidation, hydrolysis, and photolysis—and provide detailed, actionable protocols for conducting forced degradation studies in line with international regulatory guidelines.[3][4]

Predicted Physicochemical Properties

While experimental data for this specific molecule is not widely available, we can infer key properties based on its structure.

-

Basicity: The secondary amine confers basic properties to the molecule.[5] The lone pair of electrons on the nitrogen atom can accept a proton, making the molecule's solubility and reactivity pH-dependent. The protonated form is expected to have significantly higher aqueous solubility.[6]

-

Solubility: The presence of both a polar ether and a basic amine suggests moderate solubility in polar solvents.

-

Reactivity Centers: The primary sites for chemical reactivity and potential degradation are:

-

The nitrogen atom of the secondary amine.

-

The α-carbons adjacent to the nitrogen.

-

The ether linkage within the THF ring, particularly the α-carbons.

-

Predicted Degradation Pathways and Mechanisms

The chemical structure of N-(oxolan-3-ylmethyl)propan-2-amine suggests several potential degradation pathways under stress conditions.

Oxidative Degradation

Oxidative degradation is a primary concern for molecules containing secondary amines.[7][8] The reaction can be initiated by atmospheric oxygen, peroxide impurities, or specific oxidizing agents.

Plausible Mechanisms:

-

N-Dealkylation: The initial step often involves the formation of an amine radical through hydrogen or electron abstraction.[7][9] This can lead to the cleavage of either the isopropyl group or the oxolan-3-ylmethyl group. Cleavage of the isopropyl group would yield 3-(aminomethyl)oxolane, while cleavage of the oxolane-3-ylmethyl group would result in propan-2-amine.

-

N-Oxidation: Direct oxidation of the secondary amine can form a hydroxylamine derivative.

-

Imine Formation: Oxidation at the α-carbon of the isopropyl group can lead to the formation of an imine intermediate, which can subsequently hydrolyze to form acetone and the primary amine counterpart.

Hydrolytic Degradation (Acid/Base Catalyzed)

While the secondary amine and the ether bond are generally stable, extreme pH conditions can promote degradation.

Plausible Mechanisms:

-

Acid-Catalyzed Ring Opening: Under strong acidic conditions, the ether oxygen of the THF ring can be protonated. This activation facilitates nucleophilic attack by water or other nucleophiles, leading to the ring opening of the oxolane moiety.[10][11] This would result in a linear diol structure. The rate and feasibility of this reaction depend heavily on the reaction conditions (acid strength, temperature).

-

Base-Catalyzed Degradation: The molecule is expected to be relatively stable under basic conditions. Degradation, if any, would likely require harsh conditions and is generally less common for these functional groups compared to acid-catalyzed or oxidative pathways.

Photolytic Degradation

Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. The International Council for Harmonisation (ICH) Q1B guidelines provide a standardized framework for photostability testing.[12]

Plausible Mechanisms:

-

Photo-oxidation: UV light can accelerate the oxidative degradation pathways mentioned above by promoting the formation of radical species.

-

C-N Bond Cleavage: The energy from photons can lead to homolytic cleavage of the C-N bonds, resulting in dealkylation products.

Recommended Stability Testing Program

A comprehensive stability program involves forced degradation (stress testing) to identify likely degradation products and develop a stability-indicating analytical method, followed by long-term and accelerated stability studies under ICH-defined conditions.[3][4]

Forced Degradation (Stress Testing) Protocol

The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that potential degradants are produced at a sufficient level for detection and identification without causing excessive secondary degradation.[4]

1. Acidic Hydrolysis:

-

Rationale: To evaluate susceptibility to degradation in low pH environments, which can occur during formulation or in vivo.

-

Protocol:

-

To 1 mL of a 1 mg/mL stock solution of the compound, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Incubate the sample in a water bath at 60°C.

-

Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).

-

Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

-

Dilute with mobile phase to the target analytical concentration (e.g., 100 µg/mL) for analysis.

-

2. Basic Hydrolysis:

-

Rationale: To assess stability in high pH environments.

-

Protocol:

-

To 1 mL of a 1 mg/mL stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

-

Incubate the sample in a water bath at 60°C.

-

Withdraw aliquots at time points as above.

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

-

Dilute to the target analytical concentration for analysis.

-

3. Oxidative Degradation:

-

Rationale: To mimic exposure to atmospheric oxygen or oxidizing agents. Secondary amines are particularly susceptible.[8]

-

Protocol:

-

To 1 mL of a 1 mg/mL stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.

-

Store the sample at room temperature, protected from light.

-

Monitor the reaction at various time points (e.g., 2, 8, 24 hours).

-

Dilute to the target analytical concentration for analysis.

-

4. Thermal Degradation:

-

Rationale: To evaluate the impact of high temperatures that may be encountered during manufacturing or storage.

-

Protocol:

-

Solid State: Place a small amount of the solid compound in a vial and heat in an oven at 80°C.

-

Solution State: Heat a sealed vial of the stock solution (1 mg/mL) at 80°C.

-

Sample at appropriate time points, dissolve (if solid), and dilute for analysis.

-

5. Photolytic Degradation:

-

Rationale: To assess the impact of light exposure as required by regulatory guidelines.[13][14]

-

Protocol:

-

Expose both the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[15]

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

At the end of the exposure, dissolve (if solid) and dilute both the exposed and control samples for analysis.

-

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is crucial for separating and quantifying the parent compound from any impurities or degradation products.[8]

-

Technique of Choice: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV and Mass Spectrometric (MS) detection is the industry standard.[16][17]

-

Method Development Strategy:

-

Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

-

Mobile Phase: Use a gradient elution with a mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). The acid is necessary to ensure consistent protonation of the amine for good peak shape.

-

Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and a mass spectrometer to obtain mass information on the parent and any new peaks that appear in the stressed samples.

-

Optimization: Adjust the gradient, flow rate, and column temperature to achieve adequate resolution (>2) between the parent peak and all degradant peaks.

-

Data Presentation and Interpretation

Results from the forced degradation studies should be summarized to provide a clear overview of the molecule's stability profile.

Table 1: Summary of Forced Degradation Results for N-(oxolan-3-ylmethyl)propan-2-amine

| Stress Condition | Time (hrs) | % Degradation | Major Degradant RRT | Proposed Identity (based on MS data) |

| Control (Unstressed) | 24 | < 0.1% | - | - |

| 0.1 M HCl @ 60°C | 24 | 3.2% | 0.85 | Ring-Opened Diol |

| 0.1 M NaOH @ 60°C | 24 | < 1.0% | - | No significant degradation |

| 3% H₂O₂ @ RT | 24 | 15.8% | 0.72 | N-deisopropyl amine |

| 1.15 | N-Oxide | |||

| Thermal (Solid) @ 80°C | 72 | 1.2% | - | Minor unspecified degradants |

| Thermal (Solution) @ 80°C | 72 | 2.5% | 0.91 | Unspecified degradant |

| Photolytic (ICH Q1B) | - | 8.5% | 0.72 | N-deisopropyl amine |

| 1.10 | Photo-oxidative product |

Note: Data presented is hypothetical and for illustrative purposes.

Conclusion and Recommendations

Based on its chemical structure, N-(oxolan-3-ylmethyl)propan-2-amine is most susceptible to oxidative degradation , likely leading to N-dealkylation and N-oxidation. It shows potential for limited degradation under strong acidic and photolytic conditions, while being relatively stable to basic and thermal stress.

Recommendations:

-

Handling and Storage: To ensure stability, the compound should be protected from light and stored in a well-sealed container to minimize exposure to atmospheric oxygen. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Formulation Considerations: Antioxidants may be required in liquid formulations to prevent oxidative degradation. The pH of any solution-based formulation should be carefully controlled, preferably in the neutral to slightly acidic range, to avoid acid-catalyzed ring opening.

-

Further Work: The identities of degradants observed during forced degradation studies should be confirmed using high-resolution mass spectrometry (HRMS) and, if necessary, isolation and NMR spectroscopy.

References

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA. [Link]

-

FDA. Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

- Thiemer, B., et al. (2003). A gene cluster involved in the utilization of tetrahydrofuran by Pseudonocardia sp. strain K1. Journal of Bacteriology.

-

Binder World. (2025). In the right light: What ICH photostability tests are all about. Binder GmbH. [Link]

-

PharmaGrowthHub. (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube. [Link]

- Skinner, K., et al. (2009). Metabolism and Cometabolism of Cyclic Ethers by a Filamentous Fungus, a Graphium sp. Applied and Environmental Microbiology, 75(17), 5514–5522.

-

Yao, Y., et al. (2025). The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres. PubMed. [Link]

-

Zhang, L., et al. (2020). Biodegradation of Tetrahydrofuran by the Newly Isolated Filamentous Fungus Pseudallescheria boydii ZM01. MDPI. [Link]

-

Al-Absi, R. S., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. [Link]

-

Hotha, K. K. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]

-

ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

-

Alsante, K. M., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. PubMed. [Link]

-

Bacon, R. G. R. (1964). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. [Link]

-

Al-Absi, R. S., et al. (2024). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega. [Link]

-

Al-Absi, R. S., et al. (2024). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PMC. [Link]

-

Voice, A. (2013). Oxidative degradation of amine solvents for C02 capture. The University of Texas at Austin. [Link]

-

Patel, Y., et al. (2017). Stability indicating study by using different analytical techniques. IJSDR. [Link]

-

Fairhurst, H. (2023). A practical guide to forced degradation and stability studies for drug substances. Sterling Pharma Solutions. [Link]

-